1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide
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Overview
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide is a chemical compound with the molecular formula C12H10BrClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a 4-chlorophenyl group and a 2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide typically involves the reaction of 4-chlorobenzaldehyde with 2-methylpyridine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrazin-1-ium bromide
- 1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]pyrazin-1-ium bromide
- 1-[2-(1-Naphthyl)-2-oxoethyl]pyrazin-1-ium bromide .
Uniqueness
1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
82746-43-8 |
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Molecular Formula |
C14H13BrClNO |
Molecular Weight |
326.61 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2-methylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C14H13ClNO.BrH/c1-11-4-2-3-9-16(11)10-14(17)12-5-7-13(15)8-6-12;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
XOQIPRYDBXLZKQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)Cl.[Br-] |
Origin of Product |
United States |
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